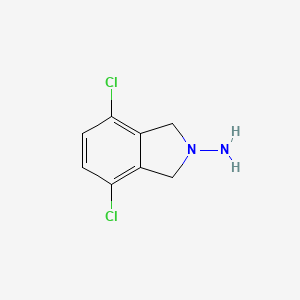

4,7-Dichloroisoindolin-2-amine

Description

Contextualizing the Isoindoline (B1297411) Amine Scaffold in Heterocyclic Chemistry Research

The isoindoline core is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. rsc.org Isoindoline derivatives have been investigated for a variety of pharmacological activities, including acting as antagonists for various receptors and inhibitors for enzymes. rsc.org The introduction of an amine group at the 2-position of the isoindoline ring, creating an N-aminoisoindoline, opens up further possibilities for chemical modification and biological interaction. The N-N bond can be a key element in the synthesis of more complex heterocyclic systems.

Academic Significance of 4,7-Dichloroisoindolin-2-amine as a Core Structure

The academic significance of this compound lies in the unique combination of the isoindoline amine scaffold with a specific dichlorination pattern. The chlorine atoms at the 4 and 7 positions of the isoindoline ring are expected to significantly influence the molecule's electronic properties, lipophilicity, and reactivity.

The presence of chlorine atoms on the benzene (B151609) ring can impact the reactivity of the isoindoline system in several ways. The electron-withdrawing nature of chlorine can affect the nucleophilicity of the N-amino group and the susceptibility of the aromatic ring to further substitution reactions. Moreover, the chlorine atoms themselves can serve as handles for further functionalization through cross-coupling reactions, offering a pathway to a diverse range of derivatives.

Overview of Current and Emerging Research Trajectories for Dichloroisoindolin-2-amine

Given the absence of direct research, current and emerging research trajectories for this compound can be extrapolated from studies on related compounds.

Potential Synthetic Routes: The synthesis of this compound would likely involve a multi-step process. A plausible approach could start with a dichlorinated phthalic acid derivative, which would first be converted to the corresponding isoindoline. Subsequent N-amination could potentially be achieved through methods developed for the synthesis of N-amino compounds from secondary amines. organic-chemistry.org

Table 1: Plausible Synthetic Precursors for this compound

| Precursor Compound | Role in Synthesis |

| 3,6-Dichlorophthalic anhydride (B1165640) | Starting material for the isoindoline ring |

| 4,7-Dichloroisoindoline | Intermediate prior to N-amination |

| Hydrazine (B178648) or other aminating agents | Source of the 2-amino group |

Medicinal Chemistry Applications: Drawing parallels from other chlorinated heterocycles, research could explore the potential of this compound derivatives as therapeutic agents. The specific substitution pattern might lead to selective interactions with biological targets. For instance, various substituted isoindolinones have been synthesized and evaluated for their potential as neuroprotective agents and for their anticancer activity. nih.govnih.gov

Table 2: Potential Areas of Medicinal Chemistry Research

| Research Area | Rationale |

| Kinase Inhibition | Halogenated heterocycles are common motifs in kinase inhibitors. |

| Ion Channel Modulation | Isoindoline derivatives have been studied as potential ion channel blockers. nih.gov |

| Antiviral/Antibacterial Agents | The unique electronic and steric properties could lead to novel antimicrobial activity. |

Materials Science: Halogenated organic compounds are of interest in materials science for their potential use in organic electronics and polymers. The dichlorinated isoindoline core could be investigated as a building block for novel materials with specific photophysical or electronic properties. Computational studies on related isoindoline-1,3-dione derivatives have explored their optical and electronic properties, suggesting a potential avenue for similar investigations into this compound. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8Cl2N2 |

|---|---|

Molecular Weight |

203.07 g/mol |

IUPAC Name |

4,7-dichloro-1,3-dihydroisoindol-2-amine |

InChI |

InChI=1S/C8H8Cl2N2/c9-7-1-2-8(10)6-4-12(11)3-5(6)7/h1-2H,3-4,11H2 |

InChI Key |

WABUAQMDSQPEIW-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2CN1N)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Design for 4,7 Dichloroisoindolin 2 Amine and Its Analogs

Foundational Synthetic Routes to Isoindoline-2-amine Derivatives

The synthesis of isoindoline-2-amine derivatives is built upon a rich history of heterocyclic chemistry, with various methods developed to construct the core isoindoline (B1297411) ring system and introduce the N-amino functionality.

The synthesis of isoindoline derivatives has been an active area of research for many years, driven by the interesting pharmacological properties of this class of compounds. benthamdirect.com Early methods often involved the reduction of phthalimide (B116566) derivatives, which are readily accessible from phthalic anhydrides. For instance, the reaction of phthalic anhydride (B1165640) with an amine can yield the corresponding N-substituted phthalimide, which can then be reduced to the isoindoline.

Over the years, more sophisticated methods have been developed, including intramolecular cyclization reactions. organic-chemistry.org These can involve the cyclization of ortho-substituted benzylamines or the use of transition metal-catalyzed reactions to form the isoindoline ring. researchgate.net For example, palladium-catalyzed intramolecular C-H alkenylation/oxidative cyclization of benzylamine (B48309) derivatives has been employed to construct the isoindoline core. researchgate.net The introduction of the N-amino group has been achieved through various means, including the use of hydrazine (B178648) or its derivatives in reactions with suitable precursors.

The development of methods for the synthesis of polycyclic isoindolines has also been a focus, with strategies such as α-C–H/N–H annulation of alicyclic amines providing access to complex fused ring systems. acs.orgacs.org These historical developments have laid the groundwork for the targeted synthesis of more complex isoindoline derivatives like 4,7-Dichloroisoindolin-2-amine.

The synthesis of the 4,7-dichloroisoindoline scaffold relies on the availability of appropriately substituted aromatic precursors. The strategic placement of the chloro substituents is crucial and is often dictated by the choice of starting materials.

One of the most common and versatile precursors for isoindoline synthesis is phthalic anhydride and its derivatives. mdpi.com For the synthesis of a 4,7-dichloro-substituted isoindoline, a logical starting material would be 4,5-dichlorophthalic anhydride . mdpi.com This commercially available building block provides the necessary chloro substitution pattern on the benzene (B151609) ring.

Another key precursor that can be utilized is 4,7-Dichloroisoindoline-1,3-dione , which can be synthesized from the corresponding dichlorophthalic anhydride. This dione (B5365651) can then be selectively reduced to the desired isoindoline. google.com

Alternatively, a retrosynthetic analysis might start from a substituted aniline (B41778). For instance, 3-chloroaniline has been used as a starting material in the synthesis of 4,7-dichloroquinoline, a related heterocyclic system. wikipedia.org A similar strategy could potentially be adapted for the synthesis of the dichloroisoindoline scaffold, where the aniline is elaborated and then cyclized to form the five-membered ring.

The following table summarizes some key precursors for the dichloroisoindoline scaffold:

| Precursor Name | Chemical Structure | Relevance |

| 4,5-Dichlorophthalic Anhydride | C₈H₂Cl₂O₃ | Provides the correct dichlorination pattern on the aromatic ring. |

| 4,7-Dichloroisoindoline-1,3-dione | C₈H₃Cl₂NO₂ | A key intermediate that can be reduced to the isoindoline. |

| 3-Chloroaniline | C₆H₆ClN | A potential starting material for building the dichlorinated aromatic ring system. |

Targeted Synthesis of this compound

The targeted synthesis of this compound requires a multi-step approach that involves the construction of the dichloroisoindoline core and the subsequent introduction of the amine functionality at the 2-position.

The introduction of an amine group at the nitrogen of the isoindoline ring can be achieved through several strategic approaches. A common method involves the use of a nitrogen-based nucleophile to form the N-N bond.

One direct approach is the reductive amination of a suitable carbonyl precursor with a source of ammonia (B1221849) or a protected amine. organic-chemistry.org For instance, if a precursor with a ketone or aldehyde functionality at a suitable position is available, it could be reacted with ammonia in the presence of a reducing agent to form the N-aminoisoindoline.

A more likely strategy involves the initial synthesis of the 4,7-dichloroisoindoline ring, followed by N-amination. This can be accomplished by reacting the 4,7-dichloroisoindoline with an aminating agent. Reagents like chloramine (B81541) or, more commonly, a protected hydrazine followed by deprotection, can be used.

Alternatively, the synthesis could proceed via a nucleophilic substitution reaction. If a suitable leaving group is present on the nitrogen of a precursor, it could be displaced by an amine or ammonia. However, a more common route would be the initial formation of the isoindoline ring from a primary amine, which would then require subsequent functionalization to introduce the second amino group.

A plausible synthetic route could involve the reaction of a suitable dichlorinated precursor, such as a 1,2-bis(halomethyl)benzene derivative, with hydrazine to directly form the N-aminoisoindoline.

Achieving the desired 4,7-dichloro substitution pattern on the isoindoline core requires careful control over the regioselectivity of the halogenation reaction. If the synthesis starts from an unsubstituted isoindoline, a regioselective halogenation step is necessary.

The directing effects of the substituents on the isoindoline ring will influence the position of halogenation. The fused pyrrolidine (B122466) ring can act as an activating group, and the positions ortho and para to the point of fusion will be electronically favored for electrophilic substitution. However, to achieve the 4,7-disubstitution pattern, specific strategies may be required.

One approach is to use a directing group to control the regioselectivity of the halogenation. For example, a removable protecting group on the nitrogen could influence the electronic properties of the aromatic ring and direct the incoming electrophile (in this case, a chlorinating agent) to the desired positions.

Another strategy involves ortho-lithiation , where a strong base is used to deprotonate the positions ortho to a directing group, followed by quenching with a chlorine source.

More advanced methods, such as transition metal-catalyzed C-H activation/halogenation , could also be employed. These methods offer high regioselectivity and are becoming increasingly important in modern organic synthesis. mdpi.com For instance, an iron(III)-catalyzed regioselective halogenation of 8-amidoquinolines in water has been reported, demonstrating the potential for such methods to be applied to other heterocyclic systems. mdpi.com

The following table outlines some general halogenation strategies:

| Halogenation Strategy | Description | Potential Application |

| Electrophilic Aromatic Substitution | Direct reaction with a chlorinating agent (e.g., Cl₂, NCS). Regioselectivity depends on existing substituents. | Halogenation of the isoindoline core, though may lead to mixtures of isomers. |

| Directed Ortho-Metalation | Deprotonation of a specific position followed by reaction with a chlorine source. | Precise introduction of chlorine at a specific position, potentially one at a time. |

| Transition Metal-Catalyzed C-H Halogenation | Use of a metal catalyst to selectively activate and halogenate a C-H bond. | Highly regioselective introduction of chlorine atoms. |

The successful synthesis of this compound will depend on the careful optimization of reaction conditions and the selection of appropriate catalyst systems . researchgate.netresearchgate.netgrowingscience.com

For the formation of the isoindoline ring, if a cyclization reaction is employed, factors such as solvent, temperature, and the choice of catalyst will be critical. For example, in a palladium-catalyzed cyclization, the choice of ligand, palladium precursor, and oxidant can significantly impact the yield and purity of the product. researchgate.net

In the amination step, if a reductive amination approach is used, the choice of reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) and the reaction pH will be important parameters to optimize. organic-chemistry.org For nucleophilic substitution reactions to introduce the amine, the temperature, reaction time, and the nature of the base (if required) will need to be fine-tuned.

The use of cooperative catalysis , where two different catalysts work in concert, can also be a powerful strategy. nih.govorganic-chemistry.org For instance, a combination of a metal catalyst and an amine catalyst could be employed to facilitate a cascade reaction that forms the desired product in a single step. organic-chemistry.org

The following table provides a hypothetical example of parameters that would need to be optimized for a key reaction step, based on literature for related transformations:

| Parameter | Range/Options | Rationale |

| Catalyst | Pd(OAc)₂, CuI, Ru-based catalysts | The choice of metal catalyst is crucial for C-H activation, cross-coupling, or reduction steps. researchgate.netorganic-chemistry.orgtitech.ac.jp |

| Ligand | Phosphine-based, N-heterocyclic carbenes | Ligands can modulate the reactivity and selectivity of the metal catalyst. |

| Solvent | Toluene, DMF, Dioxane, Acetonitrile | The polarity and boiling point of the solvent can influence reaction rates and solubility. |

| Temperature | Room Temperature to 150 °C | Higher temperatures may be required for bond formation, but can also lead to side products. |

| Base | K₂CO₃, Cs₂CO₃, Et₃N | A base may be required to neutralize acidic byproducts or to deprotonate a substrate. |

Divergent Synthesis of this compound Derivatives

The strategic derivatization of the this compound scaffold is pivotal for exploring its chemical space and developing new molecular entities. A divergent synthetic approach allows for the creation of a library of analogs from a common intermediate, enabling systematic investigation of structure-activity relationships. This can be achieved through modifications on the isoindoline ring itself or by targeting the reactive amine nitrogen.

Functional Group Interconversions on the Isoindoline Ring

The chlorine substituents on the aromatic portion of the this compound molecule are key handles for functional group interconversions. While the isoindoline core is relatively stable, the aryl chlorides can undergo various transition metal-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide range of substituents, thereby altering the steric and electronic properties of the molecule.

Nucleophilic aromatic substitution (SNAr) reactions on dichlorinated aromatic systems are also a viable strategy, particularly when activated by electron-withdrawing groups. However, in the case of this compound, the reactivity of the chlorine atoms is primarily governed by the electronic nature of the fused pyrrolidine ring.

Common functional group interconversions applicable to the 4,7-dichloro-isoindoline core include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds, introducing alkyl, alkenyl, or aryl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce new nitrogen-based functionalities.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to install alkynyl groups, which can be further elaborated.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Cyantion: Introduction of a nitrile group, often using a cyanide source and a palladium or nickel catalyst. The nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine.

The selective functionalization of one chlorine atom over the other can be challenging and may depend on subtle differences in their electronic environment or steric accessibility.

Table 1: Potential Functional Group Interconversions on the Isoindoline Ring

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, base (e.g., K₂CO₃), solvent (e.g., Toluene/H₂O), heat | 4-Aryl-7-chloroisoindolin-2-amine |

| Buchwald-Hartwig Amination | Secondary amine (e.g., Morpholine), Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu), solvent (e.g., Toluene), heat | 4-(Morpholin-4-yl)-7-chloroisoindolin-2-amine |

| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N), solvent (e.g., THF), heat | 4-Alkynyl-7-chloroisoindolin-2-amine |

| Cyanation | Zn(CN)₂, Pd(PPh₃)₄, DMF, heat | 4-Cyano-7-chloroisoindolin-2-amine |

This table presents illustrative examples of potential reactions and is not based on experimentally verified synthesis for this specific compound.

Modifications at the Amine Nitrogen for Derivative Synthesis

The primary amine at the 2-position of the isoindoline ring is a versatile functional group for a wide array of chemical transformations. Its nucleophilicity allows for reactions with various electrophiles, leading to a diverse set of N-substituted derivatives. These modifications can significantly impact the molecule's polarity, basicity, and potential biological interactions.

Key reactions for modifying the amine nitrogen include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides. A broad range of acyl groups can be introduced, from simple alkyls to complex aromatic and heterocyclic systems.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides. This transformation introduces a strongly electron-withdrawing group, altering the electronic properties of the nitrogen atom.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides. Mono-, di-, and even tri-alkylation can occur, leading to secondary, tertiary amines, or quaternary ammonium (B1175870) salts, respectively. wikipedia.org Reductive amination with aldehydes or ketones provides a controlled method for mono- or di-alkylation. youtube.com

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to produce ureas and thioureas, respectively. These derivatives can participate in hydrogen bonding and have been explored in various medicinal chemistry programs.

Condensation Reactions: Reaction with aldehydes or ketones to form imines (Schiff bases), which can be stable or serve as intermediates for further reactions, such as reduction to secondary amines.

The reactivity of the amine can be modulated by the electronic effects of the dichlorinated benzene ring. The electron-withdrawing nature of the chlorine atoms may slightly decrease the nucleophilicity of the amine compared to an unsubstituted isoindolin-2-amine.

Table 2: Representative Modifications at the Amine Nitrogen

| Reaction Type | Reagents and Conditions | Derivative Class |

| Acylation | Acetyl chloride, pyridine (B92270), CH₂Cl₂, 0 °C to rt | N-(4,7-Dichloroisoindolin-2-yl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride, Et₃N, CH₂Cl₂, rt | N-(4,7-Dichloroisoindolin-2-yl)-4-methylbenzenesulfonamide |

| Reductive Amination | Acetone, NaBH(OAc)₃, dichloroethane, rt | N-Isopropyl-4,7-dichloroisoindolin-2-amine |

| Urea Formation | Phenyl isocyanate, THF, rt | 1-(4,7-Dichloroisoindolin-2-yl)-3-phenylurea |

This table provides hypothetical examples of derivatization reactions and does not represent confirmed experimental outcomes for this specific molecule.

Advanced Spectroscopic Characterization and Structural Elucidation in 4,7 Dichloroisoindolin 2 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C. It provides detailed information about the chemical environment of each atom, enabling chemists to map out the molecular structure.

Proton NMR (¹H NMR) is crucial for identifying the number and type of hydrogen atoms in a molecule. In the context of 4,7-Dichloroisoindolin-2-amine, the spectrum would be expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) (CH₂) protons of the isoindoline (B1297411) ring, and the amine (NH₂) protons.

The two aromatic protons (H-5 and H-6) would likely appear as a singlet or a narrow multiplet in the aromatic region of the spectrum, typically between δ 7.0-8.0 ppm. Their chemical equivalence is due to the symmetrical nature of the 4,7-disubstitution pattern. The methylene protons (at C-1 and C-3) of the isoindoline ring are diastereotopic and would be expected to show a complex splitting pattern, likely a pair of doublets, due to geminal coupling. These signals would be found in the aliphatic region, generally around δ 4.0-5.0 ppm. The protons of the primary amine group (NH₂) would typically appear as a broad singlet, the chemical shift of which can be highly variable and is dependent on factors like solvent and concentration. hw.ac.uk This signal is also characterized by its ability to exchange with deuterium (B1214612) when D₂O is added to the sample, causing the peak to disappear from the spectrum. hw.ac.uk

For comparison, the ¹H NMR spectrum of 2-acetyl-5,6-dichloroisoindoline-1,3-dione shows a singlet for the two aromatic protons (H-4/7) at δ 8.50 ppm. mdpi.com While this is an isoindoline-1,3-dione and not an isoindolin-2-amine, it demonstrates the expected singlet for the symmetrically substituted aromatic protons. In other substituted isoindolines, aromatic protons appear in a similar range. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic CH (H-5, H-6) | ~7.5 - 8.0 | Singlet (s) |

| Methylene CH₂ (H-1, H-3) | ~4.5 - 5.0 | Doublet of doublets (dd) or AB quartet |

| Amine NH₂ | Variable (broad) | Broad Singlet (br s) |

Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the symmetry of this compound, the ¹³C NMR spectrum is expected to be relatively simple.

One would anticipate four distinct signals in the aromatic region. Two signals would correspond to the chlorine-bearing carbons (C-4 and C-7) and the other two to the carbons bearing protons (C-5 and C-6) and the quaternary carbons (C-3a and C-7a). The chemical shifts for chlorinated aromatic carbons are typically found around δ 130-140 ppm. mdpi.com The methylene carbons (C-1 and C-3) would produce a single signal in the aliphatic region, expected around δ 50-60 ppm.

In a study of 4,5-dichloro derivatives of isoindoline, the chlorinated carbons C-4 and C-5 were observed at approximately δ 138.0 and 135.0 ppm, respectively, which supports the predicted range for the title compound. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Methylene C (C-1, C-3) | ~50 - 60 |

| Aromatic CH (C-5, C-6) | ~120 - 130 |

| Aromatic C-Cl (C-4, C-7) | ~135 - 145 |

| Aromatic Quaternary C (C-3a, C-7a) | ~130 - 140 |

For more complex derivatives or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For a derivative of this compound, COSY would show correlations between the geminal methylene protons at the C-1 and C-3 positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. It would definitively link the proton signals of the methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for assigning quaternary carbons and piecing together the molecular structure. For instance, correlations from the methylene protons (H-1/H-3) to the quaternary aromatic carbons (C-3a/C-7a) and the chlorinated carbons (C-4/C-7) would confirm the connectivity of the isoindoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which is useful for determining stereochemistry in more complex, non-planar derivatives. ipb.pt

These advanced techniques are essential for the full structural characterization of novel or complex isoindoline derivatives. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. rsc.orgacs.org This precision allows for the determination of the elemental composition of a molecule, which is a critical step in confirming its identity. For this compound (C₈H₈Cl₂N₂), the expected exact mass can be calculated. The presence of two chlorine atoms would also result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, with relative intensities of approximately 9:6:1, providing a clear signature for a dichlorinated compound. mdpi.com HRMS is routinely used in the characterization of new isoindoline derivatives to confirm their elemental formulas. rsc.orgrsc.orgmdpi.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, such as amines. rsc.org In ESI-MS, the sample is dissolved in a polar solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺. This method typically results in minimal fragmentation, making it ideal for the clear determination of the molecular weight of the parent compound. rsc.orgrsc.org The analysis of various substituted isoindolines and related nitrogen-containing heterocycles frequently utilizes ESI-MS to detect the molecular ion peak, confirming the mass of the synthesized product. rsc.orgrsc.org The primary amine group in this compound makes it an excellent candidate for ESI-MS analysis, where a strong signal for the [M+H]⁺ ion would be expected.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Applications

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that has become a powerful tool for the mass analysis of a wide range of molecules, from large biomolecules like proteins to smaller organic compounds. shimadzu.comrcpath.org In the context of this compound research, MALDI-TOF MS serves as a critical tool for confirming the molecular weight and assessing the purity of synthesized batches.

The process involves embedding the analyte (this compound) in a large excess of a matrix compound, which is a small organic molecule that strongly absorbs laser energy at a specific wavelength (e.g., 337 nm from a nitrogen laser or 355 nm from a Nd:YAG laser). shimadzu.com When the pulsed laser irradiates the co-crystallized sample, the matrix absorbs the energy and vaporizes, carrying the intact analyte molecules into the gas phase. shimadzu.com The matrix facilitates the ionization of the analyte, typically through proton transfer, resulting in the formation of singly charged ions, [M+H]⁺. bruker.com This gentle ionization process minimizes fragmentation, a significant advantage for structural confirmation. rcpath.org

Following ionization, the ions are accelerated by an electric field into a flight tube. shimadzu.com Because all ions receive the same kinetic energy, their velocity is dependent on their mass-to-charge ratio (m/z). Lighter ions travel faster and reach the detector first, while heavier ions travel more slowly. The time it takes for an ion to travel the length of the tube is precisely measured, allowing for the accurate determination of its m/z value. bruker.com For this compound (C₈H₆Cl₂N₂), the expected monoisotopic mass can be precisely verified, confirming the elemental composition. The technique's speed, sensitivity, and tolerance to some impurities make it well-suited for high-throughput screening and quality control in synthetic chemistry. rcpath.org

| Parameter | Description | Relevance to this compound |

| Ionization Method | Soft ionization via laser energy absorption by a matrix. shimadzu.com | Minimizes fragmentation, allowing for clear observation of the molecular ion peak. |

| Primary Measurement | Time-of-flight of ions through a field-free drift region. | Directly correlates to the mass-to-charge ratio (m/z) for accurate molecular weight determination. |

| Typical Ion | [M+H]⁺ (protonated molecule). | For this compound, this would be [C₈H₆Cl₂N₂ + H]⁺. |

| Key Advantage | Speed, high sensitivity, and analysis of intact molecules. rcpath.org | Enables rapid confirmation of synthesis success and sample purity. |

Vibrational Spectroscopy for Functional Group and Bond Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. When a compound is exposed to infrared radiation, its bonds vibrate at specific frequencies, absorbing energy at those frequencies. pg.edu.pl The resulting spectrum shows absorption bands corresponding to these vibrations. For this compound, FT-IR analysis would confirm the presence of its key structural features.

The N-H stretching vibrations of the primary amine (R-NH₂) group are expected to appear as two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com The presence of two bands is a clear indicator of a primary amine. orgchemboulder.com The N-H bending vibration for a primary amine is typically observed in the 1650-1580 cm⁻¹ range. orgchemboulder.com

The aromatic nature of the isoindoline core gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. libretexts.org The C-N stretching vibration for an aromatic amine is expected to be a strong band between 1335-1250 cm⁻¹. orgchemboulder.com Finally, the presence of chlorine atoms on the aromatic ring would produce strong C-Cl stretching bands in the fingerprint region, typically below 800 cm⁻¹.

Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400-3250 (two bands) | Medium-Weak |

| Primary Amine | N-H Bend | 1650-1580 | Variable |

| Aromatic Ring | C-H Stretch | >3000 | Variable |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium-Weak |

| Aromatic Amine | C-N Stretch | 1335-1250 | Strong |

Data compiled from general spectroscopic tables and principles. orgchemboulder.comlibretexts.org

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to FT-IR. americanpharmaceuticalreview.com While FT-IR relies on the absorption of light due to a change in dipole moment during a vibration, Raman spectroscopy detects the scattering of light resulting from a change in the polarizability of the molecule's electron cloud. americanpharmaceuticalreview.comlibretexts.org Consequently, symmetric vibrations and bonds involving heavier atoms often produce strong signals in Raman spectra, whereas they may be weak in IR spectra.

For this compound, the symmetric "breathing" mode of the aromatic ring would be expected to be a strong feature in the Raman spectrum. Likewise, the C-Cl symmetric stretching vibrations would be prominent. In contrast, the polar N-H and C-N bonds, which are strong absorbers in the IR spectrum, would likely show weaker intensity in the Raman spectrum. By comparing the FT-IR and Raman spectra, a more complete picture of the molecule's vibrational modes can be assembled, aiding in a definitive structural assignment. americanpharmaceuticalreview.com The analysis of Raman band positions, intensities, and linewidths can provide detailed information about the chemical species, its concentration, and any structural disorder. horiba.com

Electronic Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200-800 nm range, which corresponds to the energy required to promote electrons from a lower energy orbital (like a π bonding or n non-bonding orbital) to a higher energy anti-bonding orbital (π*). libretexts.org The light-absorbing regions of a molecule are known as chromophores. msu.edu

The chromophore in this compound is the chlorinated aromatic isoindoline system. The conjugated π-system of the benzene (B151609) ring is expected to give rise to strong absorptions in the UV region due to π → π* transitions. libretexts.org The presence of the amine group (an auxochrome) with its non-bonding electrons can lead to n → π* transitions, which are typically weaker and may appear at longer wavelengths. libretexts.org Halogen substituents on the benzene ring can cause a bathochromic (red) shift in the absorption maxima. The UV-Vis spectrum provides key information on the electronic structure of the conjugated system. Analyzing the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands helps to characterize the molecule's electronic properties. technologynetworks.com

To gain a more fundamental understanding of a molecule's intrinsic properties, free from the complexities of solute-solvent interactions, gas-phase studies are employed. bris.ac.uk Advanced laser spectroscopic techniques can be applied to isoindoline analogs to provide highly resolved electronic and vibrational spectra. In the gas phase, spectroscopic transitions often appear as sharp, well-resolved peaks, allowing for a detailed analysis of the molecular structure and dynamics. bris.ac.uk

Techniques such as laser-induced fluorescence (LIF) or resonance-enhanced multiphoton ionization (REMPI) coupled with time-of-flight mass spectrometry can be used. In these experiments, a tunable laser excites the molecules to a specific electronic state. The resulting fluorescence or ionization signal is measured as a function of the laser wavelength, producing a high-resolution spectrum. Such studies on isoindoline and its derivatives can yield precise information about their geometry in both ground and excited electronic states, as well as data on vibrational frequencies and photophysical decay pathways. researchgate.net These gas-phase investigations provide benchmark data that are crucial for validating and refining theoretical calculations on molecular structure and stability. researchgate.netnd.edu

X-ray Crystallography for Definitive Solid-State Structural Determination of Dichloroisoindoline Compounds

Crystallographic investigations of isoindoline derivatives reveal a characteristic rigid bicyclic framework, where a five-membered nitrogen-containing ring is fused to a benzene ring. The solid-state conformation of these molecules is heavily influenced by the nature and position of substituents on this core structure. These substituents dictate the intermolecular interactions, such as hydrogen bonding and π-π stacking, which in turn govern the crystal packing arrangement.

Detailed research findings from crystallographic studies of related isoindoline derivatives are summarized in the interactive table below. This data showcases the kind of precise structural parameters obtained from X-ray diffraction experiments.

Interactive Table: Crystallographic Data for Selected Isoindoline Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 2-[(E)-(2,4-Dichlorobenzylidene)amino]isoindoline-1,3-dione | C₁₅H₈Cl₂N₂O₂ | Monoclinic | P2₁/c | 8.0387 | 7.6981 | 22.2686 | 101.828 | iucr.org |

| 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione | C₁₈H₁₇NO₄ | Triclinic | P-1 | - | - | - | - | nih.gov |

| N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine | C₁₁H₁₁N₃O₄ | Monoclinic | P2₁ | 5.1041 | 7.7519 | 14.7974 | 97.088 | researchgate.net |

Note: Full unit cell parameters for the triclinic system are not detailed in the provided search result summary.

Furthermore, X-ray crystallography illuminates the crucial role of intermolecular forces. In the crystal structure of 2-[(E)-(2,4-Dichlorobenzylidene)amino]isoindoline-1,3-dione, a short Cl···Cl contact of 3.4027(9) Å and weak C—H···π interactions are observed, which stabilize the crystal packing. iucr.org Similarly, studies on other derivatives show how hydrogen bonds and π-π stacking interactions guide the supramolecular assembly. nih.gov For a compound like this compound, one would anticipate that the chlorine atoms and the amine group would be key participants in forming such intermolecular contacts, defining its solid-state architecture. The definitive determination of these features is exclusively possible through single-crystal X-ray diffraction analysis.

Computational Chemistry and Theoretical Studies on 4,7 Dichloroisoindolin 2 Amine

Quantum Mechanical Approaches to Molecular Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular geometry, and reactivity, which are crucial for predicting the behavior of a compound in chemical reactions and biological systems.

Density Functional Theory (DFT) Calculations for Electronic Properties and Geometries

Density Functional Theory (DFT) has become a standard and powerful tool in computational chemistry for its balance of accuracy and computational cost. Were DFT studies to be conducted on 4,7-Dichloroisoindolin-2-amine, they would likely focus on several key parameters to describe its electronic properties and stable geometric conformation.

Key DFT-Calculable Parameters:

| Property | Description | Potential Insights for this compound |

| Optimized Geometry | The lowest energy, three-dimensional arrangement of atoms in the molecule. | Determination of bond lengths, bond angles, and dihedral angles, revealing the planarity or puckering of the isoindoline (B1297411) ring system and the orientation of the chloro and amine substituents. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally suggests higher reactivity. This would indicate the molecule's potential as an electron donor or acceptor in reactions. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitrogen of the amine group and the chlorine atoms would be areas of significant interest. |

| Natural Bond Orbital (NBO) Analysis | A method to study charge distribution and intramolecular interactions. | Quantification of the partial charges on each atom, providing a more detailed picture of the electron-withdrawing effects of the chlorine atoms and the electron-donating nature of the amine group. |

While no specific DFT data exists for this compound, the principles are well-established. The chlorine atoms at the 4 and 7 positions are expected to have a significant impact on the electronic structure of the isoindoline core through their electron-withdrawing inductive effects.

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

For a molecule like this compound, methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) could be employed to obtain a highly accurate benchmark for its electronic energy and structure. These high-level calculations are particularly valuable for validating the results obtained from more cost-effective DFT methods and for studying systems where electron correlation effects are particularly important.

Simulation of Reaction Mechanisms and Pathways for Isoindoline Synthesis

The synthesis of the isoindoline scaffold is a well-documented area of organic chemistry. Computational studies have been instrumental in elucidating the mechanisms of these reactions, providing insights that are often difficult to obtain through experimental means alone. researchgate.net

Theoretical Investigation of Nucleophilic Substitution Reactions in Dichloroisoindolines

The chlorine atoms on the benzene (B151609) ring of this compound make it a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. Theoretical investigations could model the reaction of this compound with various nucleophiles. Such studies would typically involve locating the transition state structures for the addition of the nucleophile and the subsequent departure of the chloride ion. The calculated activation energies would help in predicting the feasibility and regioselectivity of such substitutions.

Prediction of Reaction Barriers and Transition States in Synthetic Schemes

Computational chemistry plays a crucial role in understanding and optimizing synthetic routes to complex molecules. For the synthesis of isoindolines, various catalytic cycles have been investigated theoretically. rsc.org For instance, in rhodium-catalyzed [2+2+2] cycloadditions to form isoindolines, computational studies have identified key intermediates and transition states, helping to explain the observed reactivity and selectivity. researchgate.net Similarly, for Pd-catalyzed C-H activation strategies, computational models can reveal the energetics of different pathways, such as a 1,4-Pd shift mechanism. researchgate.net

Should a synthetic route to this compound be developed, computational modeling could be used to:

Evaluate potential synthetic pathways: By comparing the calculated energy profiles of different proposed routes.

Understand catalyst behavior: By modeling the interaction of the reactants and intermediates with the catalyst. acs.orgacs.org

Predict reaction outcomes: By calculating reaction barriers and the energies of transition states.

Molecular Modeling and Docking Studies for Predictive Biological Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule might interact with a biological target, such as a protein or enzyme. This is a cornerstone of modern drug discovery.

Given the absence of any published biological activity for this compound, any molecular docking study would be purely exploratory. The general process would involve:

Selection of a Biological Target: Based on the structural similarity of the isoindoline core to known bioactive molecules, a relevant protein target could be chosen.

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized using methods like DFT. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank.

Docking Simulation: A docking algorithm would be used to predict the preferred binding orientation and conformation of the molecule within the active site of the protein.

Analysis of Binding Modes: The results would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.

Such predictive studies could provide the first hypotheses about the potential pharmacological relevance of this compound, guiding future experimental investigations.

Computational Assessment of Binding Affinities and Ligand-Target Interactions

Computational methods are instrumental in predicting how a ligand, such as this compound, might interact with a biological target, a crucial step in drug discovery. cnag.catfrontiersin.org These approaches can estimate the binding affinity, which indicates the strength of the interaction, and provide detailed insights into the specific contacts between the ligand and the target protein. cnag.catfrontiersin.org

One of the primary techniques used is molecular docking. nih.gov This method predicts the preferred orientation of a ligand when bound to a target protein. Scoring functions are then used to estimate the binding affinity. frontiersin.org For isoindoline derivatives, studies have shown that these molecules can act as inhibitors for various enzymes. mdpi.comresearchgate.net For instance, computational docking studies of isoindoline-based compounds have been used to predict their binding modes and affinities for enzymes like α-glycosidase and α-amylase. mdpi.com

Beyond simple docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target interaction. nih.gov These simulations model the movement of atoms over time, allowing for the observation of conformational changes in both the ligand and the protein upon binding. nih.gov The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is often coupled with MD simulations to calculate the free energy of binding, offering a more accurate prediction of binding affinity. researchgate.net

The following table summarizes the types of computational methods used to assess ligand-target interactions and their key outputs.

| Computational Method | Key Outputs | Relevance to this compound |

| Molecular Docking | Predicted binding pose, docking score (estimate of binding affinity). nih.gov | Can predict how this compound might bind to various biological targets. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior of the ligand-target complex, conformational changes. nih.gov | Provides insight into the stability and flexibility of the binding of this compound. |

| MM/GBSA | Binding free energy. researchgate.net | Offers a more quantitative prediction of the binding affinity of this compound. |

Analysis of Conformational Dynamics and Stability of Dichloroisoindoline Derivatives

The three-dimensional shape, or conformation, of a molecule is critical to its function. Computational methods can be used to explore the different possible conformations of a molecule and their relative stabilities. nih.gov For flexible molecules like isoindoline derivatives, understanding their conformational dynamics is key to understanding their biological activity. researchgate.net

Conformational analysis typically begins with a search of the potential energy surface of the molecule to identify stable, low-energy conformations. This can be done using various computational methods, from molecular mechanics to more accurate but computationally expensive quantum mechanical calculations. wiley.com The stability of different conformers is then evaluated based on their relative energies.

Molecular dynamics simulations are also a powerful tool for studying conformational dynamics. aps.org By simulating the motion of the molecule over time, these simulations can reveal the transitions between different conformations and the timescales on which these transitions occur. researchgate.net This information is crucial for understanding how the molecule might adapt its shape to bind to a target. nih.gov The stability of dichloroisoindoline derivatives can be influenced by factors such as the nature and position of substituents on the isoindoline ring. polito.itul.ie

The table below outlines the computational approaches used for conformational analysis and their significance.

| Computational Approach | Information Gained | Application to Dichloroisoindoline Derivatives |

| Potential Energy Surface Scan | Identification of stable conformers, relative energies. | Determines the preferred shapes of this compound and its analogs. |

| Molecular Dynamics Simulations | Conformational transitions, flexibility, dynamic behavior. aps.org | Reveals how the molecule's shape changes over time and in different environments. |

Thermodynamic and Kinetic Considerations in Isoindoline Systems

Computational chemistry can also be used to predict the thermodynamic and kinetic properties of chemical reactions involving isoindoline systems. researchgate.net Thermodynamics governs the position of equilibrium and the relative stability of reactants and products, while kinetics describes the rate at which a reaction occurs. nih.govresearchgate.net

Kinetic parameters, such as activation energies, can also be computed. researchgate.net The activation energy is the energy barrier that must be overcome for a reaction to occur, and it is a key determinant of the reaction rate. researchgate.net Transition state theory is often used in conjunction with quantum mechanical calculations to determine the structure of the transition state and the activation energy. researchgate.net Kinetic studies on isoindoline-based systems have been performed to understand their catalytic activity in various reactions. researchgate.net

The following table summarizes the key thermodynamic and kinetic parameters and the computational methods used to obtain them.

| Parameter | Computational Method | Significance for Isoindoline Systems |

| Enthalpy of Reaction | Quantum Mechanics (e.g., DFT) | Determines if a reaction involving an isoindoline is exothermic or endothermic. uakron.edu |

| Gibbs Free Energy of Reaction | Quantum Mechanics (e.g., DFT) | Predicts the spontaneity of a reaction under given conditions. uakron.edu |

| Activation Energy | Quantum Mechanics (with Transition State Theory) | Determines the rate of a reaction involving an isoindoline. researchgate.net |

Theoretical Characterization of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, such as those obtained from vibrational and electronic spectroscopy. nih.govmdpi.com

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. dtic.mildtic.mil Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to predict the vibrational frequencies and their corresponding intensities with a high degree of accuracy. nih.gov

These theoretical predictions are extremely useful for assigning the peaks observed in experimental spectra to specific molecular vibrations. nih.gov For amines, characteristic vibrational frequencies can be identified for functional groups like the N-H and C-N bonds. dtic.mil By comparing the computed spectrum with the experimental one, the structure of the molecule can be confirmed.

The table below shows a hypothetical comparison of experimental and computed vibrational frequencies for a molecule like this compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Computed Frequency (cm⁻¹) | Assignment |

| N-H stretch | ~3400 | ~3450 | Vibration of the N-H bonds in the amine group. |

| C-H stretch | ~3000 | ~3050 | Vibration of the C-H bonds in the aromatic ring. |

| C=C stretch | ~1600 | ~1620 | Stretching of the carbon-carbon double bonds in the benzene ring. |

| C-N stretch | ~1200 | ~1230 | Stretching of the carbon-nitrogen bond. |

| C-Cl stretch | ~700 | ~710 | Stretching of the carbon-chlorine bonds. |

Electronic spectroscopy, such as UV-Vis spectroscopy, probes the electronic transitions within a molecule. mdpi.com Time-dependent DFT (TD-DFT) is a widely used computational method for simulating electronic absorption and emission spectra. researchgate.net

These simulations can predict the wavelengths of maximum absorption (λmax) and the intensities of the electronic transitions. researchgate.net By analyzing the molecular orbitals involved in these transitions, it is possible to understand the nature of the electronic excitations. mdpi.com Comparing the simulated spectrum with the experimental one can help to confirm the electronic structure of the molecule and assign the observed absorption bands. nih.gov

The following table illustrates how simulated electronic spectral data can be compared with experimental results.

| Electronic Transition | Experimental λmax (nm) | Simulated λmax (nm) | Oscillator Strength (Computed) |

| π -> π | ~280 | ~285 | 0.5 |

| n -> π | ~320 | ~325 | 0.01 |

Structure Activity Relationship Sar Studies of 4,7 Dichloroisoindolin 2 Amine Derivatives

Rational Design Principles for Modifying the 4,7-Dichloroisoindolin-2-amine Scaffold

Rational drug design for this compound derivatives involves a systematic approach to modify its structure to enhance pharmacological activity. This process leverages an understanding of the molecule's interaction with its biological targets, aiming to optimize binding affinity, selectivity, and pharmacokinetic properties. The isoindoline (B1297411) core, the amine nitrogen, and the chlorine substituents are all key points for strategic modification. mdpi.comacs.org

The isoindoline core serves as a rigid scaffold that can be strategically functionalized to modulate biological activity. The benzene (B151609) ring of the isoindoline nucleus is a prime target for substitution to explore interactions with hydrophobic pockets or specific residues within a target protein.

Research on related isoindoline amides as inhibitors of ADAMTS-4/5 (aggrecanases involved in osteoarthritis) has shown that substitutions on the isoindoline ring are critical for potency. acs.org For instance, introducing a trifluoromethyl (-CF3) group at the meta-position (relative to the amide linkage) significantly improved potency. acs.org Further derivatization to create disubstituted isoindolines, such as adding a chlorine atom adjacent to the -CF3 group, led to even greater improvements in activity. acs.org This suggests that for the 4,7-dichloro scaffold, additional substitutions on the remaining aromatic positions (5 and 6) could be a fruitful strategy for enhancing biological effects.

The general principle is that the nature, size, and electronic properties of substituents on the aromatic part of the isoindoline core can drastically alter molecular interactions and, consequently, biological outcomes. researchgate.netd-nb.info

Table 1: Effect of Isoindoline Ring Substitution on ADAMTS-5 Potency Data extracted from studies on related isoindoline amide derivatives. acs.org

| Compound | Isoindoline Substitution | ADAMTS-5 IC50 (nM) |

| 14 | -CF₃ | 88 |

| 17 | -CF₃, -F | 62 |

| 18 | -CF₃, -Cl | 51 |

| 20 | -CF₃, -CH₃ | 17 |

| 22 | -Cl, -Cl | 23 |

The 2-amino group of this compound is a critical handle for introducing a wide variety of side chains and linkers, profoundly influencing the compound's pharmacological profile. The nature of the substituent on this nitrogen can dictate the molecule's interaction with its biological target, its solubility, and its metabolic stability.

In SAR studies of inhibitors for SARS-CoV papain-like protease (PLpro), modifications to a nitrogen-containing chain attached to a core structure revealed that adding substitutions can be detrimental to activity. For example, the addition of a gem-dimethyl group on the carbon adjacent to a naphthyl ring in an intermediate chain resulted in a significant reduction in potency. nih.gov This highlights that steric hindrance around the nitrogen and its connecting chain can disrupt favorable binding interactions.

Conversely, in other contexts, increasing the size of the substituent on an amino nitrogen can increase affinity. researchgate.net For derivatives of this compound, this position allows for the introduction of various functionalities, such as amides, sulfonamides, or alkyl chains bearing other pharmacophoric groups. For example, converting the amine to an amide linkage, as seen in potent ADAMTS inhibitors, allows for the connection of larger, more complex moieties that can form extensive interactions within a binding site. acs.org The choice of substituent is therefore highly target-dependent and a key element of the rational design process.

Influence of Halogenation Patterns on Biological Activity and Selectivity

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. The specific pattern of halogenation on the isoindoline ring system can significantly influence biological activity and selectivity. researchgate.net

The two chlorine atoms at the 4 and 7 positions of the isoindoline scaffold are expected to play a crucial role in molecular recognition. Their electron-withdrawing nature and size influence the electronic distribution of the aromatic ring and provide potential sites for specific interactions with target proteins. d-nb.info

Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and, notably, halogen bonds. A halogen bond is a highly directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a backbone carbonyl oxygen on a protein. ucl.ac.uk In one study on HDAC8 inhibitors, a chlorine atom was observed to form a halogen bond with a glycine (B1666218) carbonyl oxygen. ucl.ac.uk In the same inhibitor, another chlorine atom at a different position was shown to interact with an arginine residue through a different, Lewis base-type contact. ucl.ac.uk

This dual nature of interaction demonstrates that the 4,7-dichloro substitution pattern can provide multiple, specific anchoring points within a binding pocket. The positioning of these chlorine atoms can lead to enhanced binding affinity and selectivity compared to non-halogenated or differently halogenated analogs. Theoretical studies have also highlighted that migrating chlorine atoms in cyclic systems can stabilize transition states through significant charge separation, further emphasizing their unique electronic contributions. acs.org

In studies on isoindole-1,3-dione derivatives for antimicrobial and anticancer activity, halogenation was generally found to increase the biological effect. researchgate.net Furthermore, tetra-brominated derivatives were reported to be more effective than tetra-chlorinated ones, suggesting that the size and polarizability of the halogen are key factors. researchgate.net For antiviral isoindoline derivatives, the presence of a chlorine atom at position 8 of a related dihydrothiazolo[2,3-a]isoindolone system was found to be favorable for activity. jmchemsci.com

Table 2: Comparative Activity of Halogenated Isoindoline-1,3-dione AChE Inhibitors nih.gov

| Compound | Substitution on Benzyl Moiety | AChE IC50 (μM) |

| 7c | 4-fluoro | 2.1 ± 0.6 |

| 7d | 4-chloro | 7.4 ± 0.1 |

| 7h | 3,4-difluoro | 2.1 ± 0.6 |

| 7i | 3,4-dichloro | 6.7 ± 1.1 |

Investigation of Linker and Side Chain Variations in Isoindoline Derivatives

The linker and side chains attached to the core isoindoline scaffold are fundamental to defining the molecule's interaction with its biological target. jmchemsci.comresearchgate.net For this compound, modifications would typically originate from the 2-amino position, allowing for the introduction of diverse chemical moieties.

The design of these linkers and side chains is crucial for orienting functional groups correctly for optimal receptor binding. mdpi.com Studies on isoindoline derivatives have shown that both the length and chemical nature of the linker are important. For instance, in antiviral compounds, the linkage of the isoindoline ring to other cyclic systems or side chains was shown to produce effective agents. jmchemsci.comresearchgate.net

In the context of solid-phase synthesis, specialized linker strategies have been developed to create libraries of isoindole-containing compounds. smolecule.com These strategies, including traceless linkers based on vinyl sulfone or silicon chemistry, enable the efficient exploration of a wide variety of side chains attached to the isoindoline core. smolecule.com This high-throughput approach is invaluable for SAR studies, allowing for the rapid identification of optimal linker lengths and compositions for a given biological target. Research into ADAMTS inhibitors also demonstrated that modifying the side chain (in this case, a hydantoin (B18101) moiety) connected via an amide linker to the isoindoline core led to improved potency. acs.org

Effects of Aliphatic and Aromatic Moieties on Target Binding

The modification of the this compound core with various aliphatic and aromatic substituents is a key strategy to probe the steric and electronic requirements of a biological target's binding pocket. The nature of these appended groups can drastically alter a compound's affinity, selectivity, and potency.

Research on other classes of bioactive molecules provides a blueprint for how such modifications can be approached. For instance, in studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the addition of different groups led to compounds with nanomolar inhibitory potency against specific enzymes. nih.gov Similarly, SAR studies on cannabinoid type-1 receptor (CB1R) ligands have shown that the binding affinity can be significantly increased by attaching specific groups, such as a pentyl group to the N1 position of an indole (B1671886) ring or a naphthalenyl group to a methanone (B1245722) moiety. biomolther.org

Applying these principles to the this compound scaffold, one could systematically introduce substituents at the 2-amino position.

Aliphatic Moieties: Introducing straight-chain or branched alkyl groups can explore hydrophobic pockets within a receptor. A progressive increase in chain length might enhance binding affinity up to an optimal length, after which steric hindrance could lead to a decrease in activity.

Aromatic Moieties: The addition of phenyl, substituted phenyl, or larger aromatic systems like naphthyl rings can introduce favorable pi-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein. Substituents on these aromatic rings (e.g., halogens, methoxy (B1213986) groups) can further fine-tune electronic properties and create additional contact points. Studies on 2-phenoxybenzamides have demonstrated that a 4-fluorophenoxy substituent can be advantageous for biological activity compared to an unsubstituted phenoxy group. mdpi.com

The following table illustrates a hypothetical SAR study for this compound derivatives, demonstrating how different moieties could modulate binding affinity for a generic receptor.

| Compound ID | R Group (Substituent on 2-amine) | Target Binding Affinity (Ki, nM) | Rationale for Activity Change |

| 1 | -H (Parent Amine) | 1500 | Baseline activity of the core structure. |

| 2 | -CH₃ (Methyl) | 850 | Small alkyl group may fit into a small hydrophobic pocket. |

| 3 | -CH₂(CH₂)₂CH₃ (n-Butyl) | 210 | Increased hydrophobic interaction enhances binding. |

| 4 | -Phenyl | 95 | Pi-stacking interaction with the receptor provides strong binding. |

| 5 | -4-Fluorophenyl | 45 | Favorable halogen interaction or electronic effect improves affinity over unsubstituted phenyl. |

This table is illustrative and based on established medicinal chemistry principles. The values are not derived from experimental results on this specific compound series.

Conformational Flexibility and its Contribution to Structure-Activity Relationships

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational flexibility refers to the ability of a molecule to adopt different spatial arrangements. The interplay between rigidity and flexibility is a key consideration in drug design. rsc.orgnih.gov

Rigid Substituents: Introducing rigid linkers or bulky groups can restrict the number of available conformations. If this pre-organizes the molecule into a shape that is already optimal for binding, the entropic penalty is reduced, potentially leading to a significant increase in both potency and selectivity. nih.gov

Computational studies, such as molecular dynamics simulations, can be used to explore the conformational landscape of different derivatives and predict how their flexibility might impact their ability to bind to a target like the HIV-1 gp120 envelope protein. nih.gov The goal is to strike a balance: the molecule should be flexible enough to enter and adapt to the binding site but rigid enough to favor the bioactive conformation.

Stereochemical Considerations in Dichloroisoindoline Derivative Design

When modifications to the this compound scaffold introduce a chiral center, the resulting molecule can exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers can have profoundly different interactions with the chiral environment of the body, including enzymes and receptors.

Asymmetric Synthesis and Chiral Resolution of Enantiopure Isoindoline Amine Derivatives

To study the effects of stereochemistry, it is essential to obtain enantiomerically pure samples of the chiral derivatives. This can be achieved through two primary strategies: chiral resolution or asymmetric synthesis.

Chiral Resolution: This method involves the separation of a 50:50 mixture (racemate) of both enantiomers. A common approach is chiral chromatography, such as Supercritical Fluid Chromatography (SFC), which uses a chiral stationary phase to selectively interact with one enantiomer more strongly than the other, allowing for their separation. researchgate.net Protecting the amine group, for example as a carbamate, can facilitate this process. researchgate.net

Asymmetric Synthesis: This strategy aims to create predominantly one enantiomer from the start of the synthetic process. Several powerful methods exist:

Chiral Auxiliaries: A chiral auxiliary is a temporary chemical handle that is attached to the starting material to direct a subsequent reaction to occur on one face of the molecule, thereby creating the desired stereocenter. researchgate.net After the reaction, the auxiliary is removed.

Enzymatic Catalysis: Enzymes are inherently chiral and can be used to catalyze reactions with high stereoselectivity. For instance, (S)-specific omega-transaminases can convert a prochiral ketone into a chiral amine with excellent enantiomeric excess (>99% ee). nih.gov

Asymmetric Catalysis: Chiral metal catalysts, such as those based on Nickel(II), can be used for reactions like asymmetric hydrogenation of ketimines to produce chiral amines with high yields and enantioselectivity. rsc.org

Stereoselective Interactions with Biological Targets and Receptors

Once separated, the individual enantiomers of a chiral 4,7-Dichloroisoindoline-2-amine derivative can be tested for biological activity. It is common for one enantiomer (the eutomer) to be significantly more potent than the other (the distomer). This difference is due to stereoselective interactions with the chiral binding site of the target protein.

According to the Easson-Stedman hypothesis, a more potent enantiomer may engage in a three-point interaction with its receptor, while the less potent enantiomer can only achieve a two-point binding, resulting in lower affinity. The precise three-dimensional arrangement of atoms in the eutomer allows for a more complementary fit, maximizing favorable interactions like hydrogen bonds, hydrophobic contacts, and ionic bonds.

Recent studies have shown that stereochemistry can also influence other biological processes. For example, chiral polyurea nanocapsules exhibit stereoselective interactions with albumin, with one enantiomer showing significantly greater protein adsorption and a 2.5-fold increase in cellular internalization compared to its mirror image. nih.gov This highlights that stereochemistry can impact a drug candidate's distribution and pharmacokinetics, not just its direct target binding.

The following table provides a hypothetical comparison of the biological activity of two enantiomers of a fictional active derivative.

| Enantiomer | Biological Target Occupancy (%) | Rationale |

| (R)-Isomer | 85% | The spatial arrangement of substituents allows for optimal three-point binding within the receptor's chiral pocket. |

| (S)-Isomer | 12% | A key substituent is improperly oriented, causing steric clash or preventing a critical binding interaction (e.g., hydrogen bond). |

This table is illustrative and based on established principles of stereopharmacology. The values are not derived from experimental results.

Mechanistic Biological Activity Research of 4,7 Dichloroisoindolin 2 Amine and Its Derivatives

Enzyme Inhibition Studies and Mechanistic Elucidation

The ability of isoindoline (B1297411) derivatives to inhibit specific enzymes is a key area of investigation. These studies aim to understand not only the potency of inhibition but also the precise molecular interactions that govern this activity.

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that is a well-established therapeutic target for the management of type 2 diabetes. nih.govoatext.com Its inhibition prevents the degradation of incretin (B1656795) hormones, such as GLP-1, which in turn enhances insulin (B600854) secretion and improves glucose homeostasis. nih.govscielo.br

Isoindoline-based compounds have been identified as potent inhibitors of DPP-IV. researchgate.net Research into a series of isoindoline derivatives led to the discovery of highly selective and potent inhibitors. nih.gov Specifically, focused structure-activity relationship (SAR) studies on the isoindoline class identified compounds with significant DPP-IV inhibitory capacity. researchgate.net For instance, the compound (S)-1-(2-(4-(4,7-Dichloroisoindolin-2-yl)-2-methyl-4-oxobutan-2-ylamino)acetyl)pyrrolidine-2-carbonitrile HCl salt was synthesized and characterized as part of these investigations. nih.gov

While some isoindoline derivatives demonstrate high selectivity for DPP-IV, others have been found to be dual inhibitors, also affecting the related enzymes DPP-8 and DPP-9. diabetesjournals.orgportlandpress.com An allo-isoleucyl isoindoline derivative was identified as a dual inhibitor, though some reports indicate that certain isoindole derivatives can inhibit both DPP-IV and DPP-8/9 with greater selectivity for the latter two. diabetesjournals.orgmdpi.comresearchgate.net The inhibitory effects are dose-dependent; in one study, a 1 mg/kg dose of an isoindoline inhibitor resulted in 95% inhibition of plasma DPP-IV activity within 30 minutes. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Selectivity Profile | Reference |

|---|---|---|---|---|

| Allo-isoleucyl isoindoline derivative | DPP-8 | ~50 nmol/L | Dual inhibitor with DPP-9 | researchgate.net |

| Allo-isoleucyl isoindoline derivative | DPP-9 | ~50 nmol/L | Dual inhibitor with DPP-8 | researchgate.net |

| Isoindoline-1,3-dione derivative (Compound 8a) | AChE | 0.11 ± 0.05 µM | More potent against AChE than BChE | nih.gov |

| Isoindoline-1,3-dione derivative (Compound 7d) | α-glycosidase | 0.07 mM | Also inhibits α-amylase | mdpi.com |

The inhibitory action of isoindoline derivatives is rooted in their ability to bind to critical sites on an enzyme, either the active site where the substrate normally binds (orthosteric binding) or a secondary location (allosteric binding) that modulates the enzyme's function.

Several studies have demonstrated that isoindoline compounds can interact with both types of sites. For example, certain isoindoline-1,3-dione derivatives were designed as dual binding site inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govnih.gov These compounds interact simultaneously with the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govacs.org The isoindoline-1,3-dione fragment specifically interacts with the PAS. nih.gov Molecular docking studies confirmed that these inhibitors locate within the entire enzymatic gorge of AChE. nih.gov

In other enzymatic systems, isoindoline derivatives have shown the ability to bind to allosteric sites. Research on HIV-1 reverse transcriptase (RT) identified isoindoline derivatives that bind to an allosteric site near, but distinct from, the enzyme's active site. jmchemsci.com Similarly, theoretical and experimental studies on histone deacetylase 8 (HDAC8) showed that isoindoline compounds can interact with both allosteric and orthosteric pockets. researchgate.net The binding of an isoindole derivative to the active site of protein kinase CK2 is facilitated by its isoindole and pyridine (B92270) moieties, which form hydrogen bonds and hydrophobic interactions with the enzyme's active site residues.

Kinetic studies are crucial for elucidating the precise mechanism of enzyme inhibition, revealing whether an inhibitor competes with the substrate, binds to the enzyme-substrate complex, or both. These studies determine key parameters such as the inhibition constant (Kᵢ), which quantifies the inhibitor's potency.

Detailed kinetic analyses have been performed on various isoindoline derivatives. For example, a study on isoindolin-1,3-dione-based acetohydrazides identified a potent AChE inhibitor, compound 8a. nih.gov Lineweaver-Burk plot analysis, where the reciprocal of reaction velocity is plotted against the reciprocal of substrate concentration, showed that increasing concentrations of compound 8a resulted in a constant Vmax (maximum reaction velocity) but an increased Km (Michaelis constant). nih.gov This pattern is characteristic of a competitive mode of inhibition, where the inhibitor directly competes with the substrate for the enzyme's active site. The Kᵢ for this compound was determined to be a low 0.0886 µM, indicating high affinity for the enzyme. nih.gov

In another study, an isoindoline-pyridine derivative (compound 7d) was investigated for its inhibitory effects on α-glycosidase and α-amylase. mdpi.com Kinetic analysis using Lineweaver-Burk plots also revealed a competitive inhibition mechanism against both enzymes. mdpi.com Other research on isoindoline-1,3-dione derivatives targeting cholinesterases identified a non-competitive mode of inhibition against AChE, indicating that the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency without blocking substrate binding. nih.gov

| Compound | Target Enzyme | Inhibition Mode | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|---|

| Compound 8a (isoindolin-1,3-dione-based acetohydrazide) | Acetylcholinesterase (AChE) | Competitive | 0.0886 µM | nih.gov |

| Compound 7d (isoindoline-pyridine derivative) | α-glycosidase | Competitive | 0.47 mg | mdpi.com |

| Compound 7d (isoindoline-pyridine derivative) | α-amylase | Competitive | 0.75 mg | mdpi.com |

| Compound 3b (isoindoline-1,3-dione derivative) | Acetylcholinesterase (AChE) | Non-competitive | Not Specified | nih.gov |

| Compound 4a (isoindole-1,3-dione sulfonamide) | Aldose Reductase (ALR2) | Competitive/Non-competitive | 0.211 µM | scilit.com |

Receptor Modulation and Signaling Pathway Investigations

Beyond direct enzyme inhibition, isoindoline derivatives can exert their biological effects by modulating the activity of molecular receptors on the cell surface or within the cell. This modulation can trigger or block downstream signaling cascades, leading to a wide range of cellular responses.

Isoindoline compounds have been shown to act as both agonists (activators) and antagonists (blockers) at a variety of molecular receptors.

Agonist Activity:

PPARδ: Small molecule isoindoline derivatives have been identified as potent and selective agonists of the human peroxisome proliferator-activated receptor δ (PPARδ), a nuclear receptor involved in fatty acid metabolism. nih.gov

GABA B Receptor: The isoindoline derivative DN-2327 was found to have a high association with and agonistic action on the GABA B receptor in the brain. nih.gov

GABA A Receptor: Research has also focused on the design and synthesis of new isoindoline derivatives as GABA A receptor agonists for potential anticonvulsant activity. brieflands.com

Antagonist Activity:

Sigma-2 Receptor: Certain isoindoline compounds that bind to the sigma-2 receptor behave as functional antagonists, competing with amyloid-beta oligomers, which are implicated in Alzheimer's disease. google.com